LGD 4033

Übersicht

Beschreibung

LGD 4033, also known as Ligandrol, is a Selective Androgen Receptor Modulator (SARM) that has been shown to have positive effects on muscle building, body recomposition, and bone density . It was developed by Ligand Pharmaceuticals, an American biotechnology company . It is typically used for bulking purposes due to its anabolic effects and tissue selectivity .

Synthesis Analysis

The chemical synthesis of LGD 4033 has been accomplished by a short and efficient sequence starting from the parent compound . A study proposed the chemical synthesis of all possible diastereoisomers of the main dihydroxylated LGD 4033 metabolite .Molecular Structure Analysis

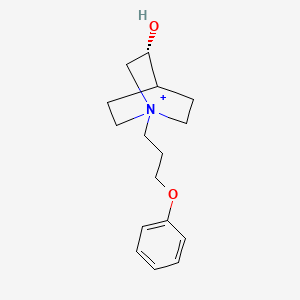

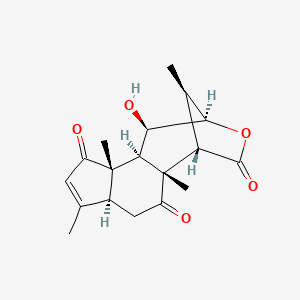

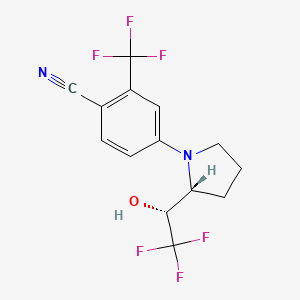

LGD 4033 is a non-steroidal SARM that selectively binds to androgen receptors in the body, specifically targeting muscle and bone tissues . It has a pyrrolidinyl-benzonitrile core structure .Chemical Reactions Analysis

LGD 4033 has been shown to undergo various chemical reactions in the body. For instance, it has been found that two isomeric dihydroxylated metabolites are the preferred target analytes for detecting LGD 4033’s illicit use . The metabolite M1, representing the epimer of LGD 4033, was synthesized and its structure elucidated by NMR spectroscopy .Physical And Chemical Properties Analysis

LGD 4033 is a white powder . Its chemical formula is C14H12F6N2O, and it has a molecular weight of 338.25 .Wissenschaftliche Forschungsanwendungen

Selective Androgen Receptor Modulation

LGD-4033, also known as Ligandrol, belongs to the group of selective androgen receptor modulators (SARMs) . Due to their selective androgen receptor modulation properties, SARMs like LGD-4033 hold potential therapeutic applications in various fields .

Muscle Mass Enhancement

LGD-4033 has been shown to increase skeletal muscle mass without commensurate improvements in muscular strength and function . This makes it a potential candidate for treating conditions related to muscle wasting and sarcopenia .

Bone Strength Improvement

LGD-4033 has also been investigated in clinical trials for increasing bone strength in healthy young men . This suggests its potential application in the treatment of osteoporosis and other bone-related disorders .

Doping Control

LGD-4033 is prohibited in sports by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects . Research has been conducted to develop methods for detecting LGD-4033 in athletes’ urine samples for doping control purposes .

Metabolism and Excretion Studies

Studies have been conducted to gain a better understanding of the metabolism and excretion patterns of LGD-4033 . These studies are crucial for developing effective doping control methods and understanding the potential side effects of the compound .

Detection in Dietary Supplements

LGD-4033 has been detected in dietary supplements, sometimes as a contaminant . Research is being conducted to develop methods for detecting LGD-4033 in such supplements to ensure consumer safety .

Wirkmechanismus

Safety and Hazards

LGD 4033 has not yet received FDA approval, and its long-term effects are currently unknown . It has been associated with dose-dependent suppression of total testosterone, sex hormone-binding globulin, high-density lipoprotein cholesterol, and triglyceride levels . Known possible side effects include headache, dry mouth, adverse lipid changes, changes in sex hormone concentrations, elevated liver enzymes, and liver toxicity .

Eigenschaften

IUPAC Name |

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSIVAKKLQRWKC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657620 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligandrol | |

CAS RN |

1165910-22-4 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VK-5211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligandrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-5211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)